
3-Amino-5-(3-bromo-2-pyridyl)pyrazole Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-(3-bromo-2-pyridyl)pyrazole Hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-bromo-2-pyridyl)pyrazole Hydrochloride typically involves the incorporation of the amino group into the pyrazole ring. One common method is the condensation reaction of 1,3-dielectrophilic nitriles and hydrazines . This pathway is efficient and straightforward, often yielding high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Specific conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-(3-bromo-2-pyridyl)pyrazole Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
3-Amino-5-(3-bromo-2-pyridyl)pyrazole Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-5-(3-bromo-2-pyridyl)pyrazole Hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-5-methylpyrazole: Another pyrazole derivative with similar structural features.
3-Amino-5-(3-chloropyridin-2-yl)pyrazole: A closely related compound with a chlorine substituent instead of bromine.
Uniqueness
3-Amino-5-(3-bromo-2-pyridyl)pyrazole Hydrochloride is unique due to the presence of both the amino and bromo substituents on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H8BrClN4 |
|---|---|
Molekulargewicht |
275.53 g/mol |
IUPAC-Name |
5-(3-bromopyridin-2-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H7BrN4.ClH/c9-5-2-1-3-11-8(5)6-4-7(10)13-12-6;/h1-4H,(H3,10,12,13);1H |
InChI-Schlüssel |
GWCWTKWXONHKCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C2=CC(=NN2)N)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


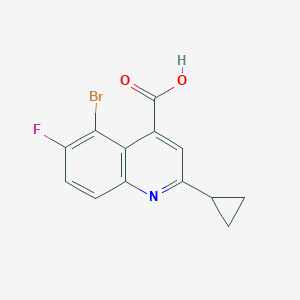



![Bis[(3-chlorophenyl)thio]methane](/img/structure/B13704578.png)
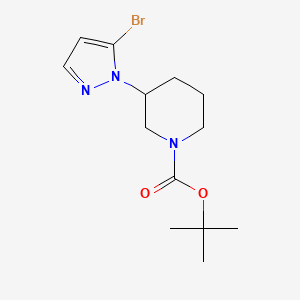
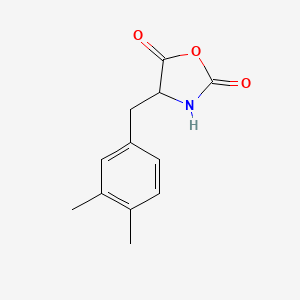

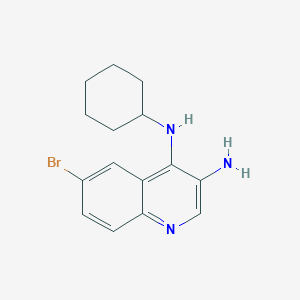


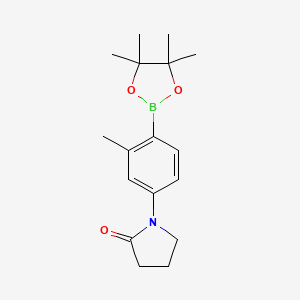
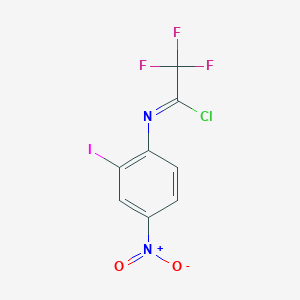
![Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate](/img/structure/B13704620.png)
